1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL

Vue d'ensemble

Description

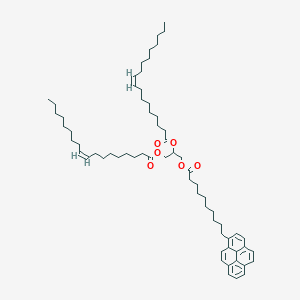

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: is a complex organic compound that features a combination of long-chain fatty acids and pyrene moieties. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual components, such as octadec-9-enoic acid and 10-pyren-1-yldecanoyl chloride. These components are then reacted with glycerol under controlled conditions to form the desired ester compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-purity reactants and precise control of reaction conditions are crucial to ensure the quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include epoxides, hydroxyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: has several scientific research applications:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants

Mécanisme D'action

The mechanism of action of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Octadecyl oleate: Similar in structure but lacks the pyrene moiety.

Stearyl oleate: Another similar compound with a different fatty acid chain.

Oleic acid esters: A broad class of compounds with varying ester linkages and fatty acid chains

Uniqueness

The uniqueness of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate lies in its combination of long-chain fatty acids and pyrene moieties. This structure imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Activité Biologique

1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol (often abbreviated as DOPD) is a synthetic lipid compound characterized by its unique pyrene moiety, which imparts distinctive photophysical properties. This compound has garnered attention in biophysical studies due to its potential applications in membrane dynamics, drug delivery systems, and as a fluorescent probe in biological research.

- Molecular Formula : C65H98O6

- Molecular Weight : 975.47 g/mol

- CAS Number : 102807-51-2

Biological Activity

The biological activity of DOPD primarily revolves around its interactions with lipid membranes and its utility as a fluorescent marker. Key findings from various studies are summarized below:

Membrane Interaction and Phase Behavior

DOPD exhibits significant phase separation properties when incorporated into lipid bilayers. Research indicates that the presence of DOPD can induce phase segregation in lipid membranes, particularly under conditions of dehydration or osmotic stress. For instance, studies involving liposomes have shown that DOPD enhances the excimer-to-monomer fluorescence intensity ratio, indicative of increased segregation of the pyrene-lipid within mixed lipid environments .

Table 1: Phase Separation Characteristics of DOPD

| Lipid Matrix | Phase Transition Temperature (°C) | Observed Behavior |

|---|---|---|

| DPPC | -42 | Partial phase separation observed |

| DMPC | 32 | Enhanced segregation with PEG |

| SOPC | 24 | Limited phase separation |

| POPC | 20 | No significant phase separation |

Fluorescence Properties

The pyrene group in DOPD allows for its use as a fluorescent probe. The emission spectra of DOPD reveal distinct peaks that can be utilized to monitor lipid dynamics and interactions in real-time. The fluorescence intensity is sensitive to the local environment, making it an effective tool for studying membrane fluidity and organization.

Drug Delivery Applications

DOPD's ability to form stable liposomal structures makes it a candidate for drug delivery systems. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, potentially improving bioavailability and therapeutic efficacy. Preliminary studies suggest that DOPD-loaded liposomes can enhance the delivery efficiency of chemotherapeutic agents, although further research is needed to optimize formulations and assess in vivo efficacy .

Case Studies

Several case studies highlight the practical applications of DOPD in biological research:

- Fluorescent Imaging : A study utilized DOPD to visualize lipid rafts in live cell membranes, demonstrating its effectiveness as a fluorescent marker for dynamic cellular processes.

- Lipid Dynamics : Research on the diffusion coefficients of DOPD within bilayers revealed insights into membrane viscosity and fluidity under varying temperature conditions.

- Therapeutic Delivery : Investigations into DOPD-based liposomes showed promising results in targeted drug delivery for cancer therapies, suggesting potential pathways for clinical applications.

Propriétés

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGJPMIKPMOXOD-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97850-84-5 | |

| Record name | 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.